molecular formula C18H20N2O4 B5591048 2-[4-(Furan-2-carbonyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanone

2-[4-(Furan-2-carbonyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanone

Cat. No.: B5591048
M. Wt: 328.4 g/mol
InChI Key: ZMOIVSDTYVNHNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(Furan-2-carbonyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanone is a synthetic organic compound that features a furan ring, a piperazine ring, and a methoxyphenyl group

Scientific Research Applications

2-[4-(Furan-2-carbonyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Furan-2-carbonyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens or nucleophiles in the presence of catalysts.

Major Products

The major products formed from these reactions include furan-2,3-dione derivatives, alcohol derivatives, and various substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of 2-[4-(Furan-2-carbonyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function by binding to active sites or allosteric sites, thereby altering the biochemical pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(Furan-2-carbonyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanone is unique due to its combination of a furan ring, a piperazine ring, and a methoxyphenyl group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[4-(furan-2-carbonyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-23-15-6-4-14(5-7-15)16(21)13-19-8-10-20(11-9-19)18(22)17-3-2-12-24-17/h2-7,12H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMOIVSDTYVNHNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CN2CCN(CC2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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